molecular formula C16H14N2 B3222296 (E)-2-benzyl-3-(phenylamino)acrylonitrile CAS No. 121242-99-7

(E)-2-benzyl-3-(phenylamino)acrylonitrile

Cat. No. B3222296
CAS RN: 121242-99-7
M. Wt: 234.29 g/mol
InChI Key: FIPLWYLYLINTMI-SQFISAMPSA-N
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Description

“(E)-2-benzyl-3-(phenylamino)acrylonitrile” is a chemical compound that belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C#N), with the nitrogen atom attached to a carbon atom . The exact properties of this specific compound might not be readily available as it seems to be less studied or not widely used in the industry.


Molecular Structure Analysis

The molecular structure of “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would consist of a benzyl group (a benzene ring attached to a CH2 group), a phenylamino group (a benzene ring attached to an NH2 group), and an acrylonitrile group (a -CH=CH-CN group). The exact structure and arrangement of these groups in the molecule would determine its properties .


Chemical Reactions Analysis

The chemical reactions involving “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would depend on the conditions and the reactants present. The compound contains functional groups that can participate in various types of reactions. For instance, the nitrile group can undergo hydrolysis, reduction, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .

Mechanism of Action

The mechanism of action of “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactions of its functional groups with other reactants .

Safety and Hazards

The safety and hazards associated with “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would depend on its physical and chemical properties. For instance, if it’s a volatile compound, it might pose inhalation hazards. If it’s reactive, it might pose risks of fire or explosion .

Future Directions

The future directions for research on “(E)-2-benzyl-3-(phenylamino)acrylonitrile” would depend on its potential applications. If it has useful properties, it might be studied for use in various fields such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

(Z)-3-anilino-2-benzylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-12-15(11-14-7-3-1-4-8-14)13-18-16-9-5-2-6-10-16/h1-10,13,18H,11H2/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLWYLYLINTMI-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=CNC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C/NC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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